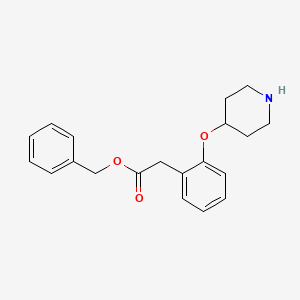
Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esters are commonly used in various industrial applications due to their unique chemical properties and versatility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate typically involves the reaction of 2-piperidin-4-yloxyphenylacetic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as distillation or recrystallization, may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as halides or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate has several scientific research applications across different fields:
Chemistry: The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its ester functionality makes it a valuable building block for various chemical reactions.
Biology: In biological research, this compound can be utilized as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate exerts its effects depends on its specific application. For example, in biochemical assays, the compound may interact with specific enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Benzyl 2-(2-piperidin-4-yloxyphenyl)acetate can be compared with other similar compounds, such as Benzyl acetate, Benzyl benzoate, and Piperidine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. For instance, Benzyl acetate is commonly used as a fragrance, while Benzyl benzoate is used as an insect repellent. Piperidine derivatives, on the other hand, are often used in pharmaceuticals and organic synthesis.
Propriétés
Formule moléculaire |
C20H23NO3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
benzyl 2-(2-piperidin-4-yloxyphenyl)acetate |
InChI |
InChI=1S/C20H23NO3/c22-20(23-15-16-6-2-1-3-7-16)14-17-8-4-5-9-19(17)24-18-10-12-21-13-11-18/h1-9,18,21H,10-15H2 |
Clé InChI |
DZSDPKWZWNSOST-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC=CC=C2CC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


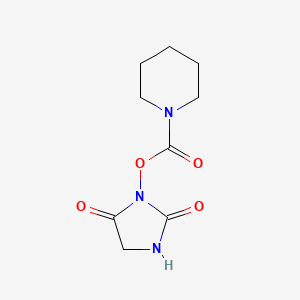

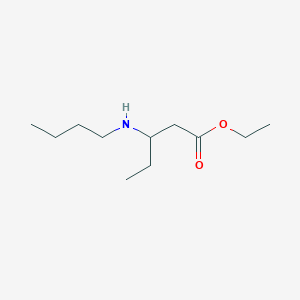
![tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate](/img/structure/B15359984.png)
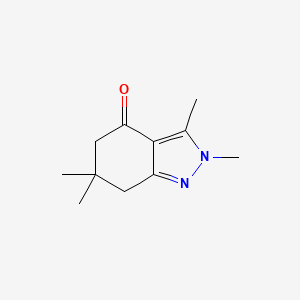

![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)

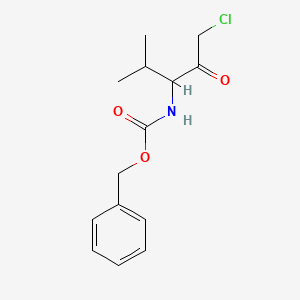
![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)

